molecular formula C21H22N4O4S2 B2788440 N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 868976-46-9

N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2788440
CAS No.: 868976-46-9
M. Wt: 458.55
InChI Key: QBJOBOKCRWRPCU-UHFFFAOYSA-N
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Description

N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-4-13-5-7-15(8-6-13)22-18(26)12-30-21-25-24-20(31-21)23-19(27)14-9-16(28-2)11-17(10-14)29-3/h5-11H,4,12H2,1-3H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJOBOKCRWRPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide couplings. Key steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 1,3,4-thiadiazol-2-thiol) with a halogenated acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide bond formation : Using coupling agents like HATU or EDC/HOBt to link the thiadiazole-thioacetamide intermediate with 3,5-dimethoxybenzoyl chloride .
  • Critical parameters : Temperature (60–80°C for thioether formation), solvent polarity (DMF or THF), and reaction time (6–12 hours) .
    • Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) and confirm via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : Identify key signals (e.g., thiadiazole C=N at ~160 ppm in ¹³C NMR, S-CH₂ protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–550) .
  • X-ray crystallography : Resolve crystal structures to validate bond lengths and angles (e.g., thiadiazole ring planarity) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer evaluation : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) influence bioactivity?

  • Structure-Activity Relationship (SAR) strategies :

  • Electron-donating groups (e.g., -OCH₃) : Enhance solubility and membrane permeability but may reduce binding affinity to hydrophobic enzyme pockets .
  • Substituent positioning : Para-substituted ethylphenyl groups improve steric compatibility with target receptors (e.g., observed 20% higher EGFR inhibition vs. meta-substituted analogs) .
  • Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., π-π stacking with tyrosine kinase domains) .

Q. How can contradictory data on binding affinities (e.g., nM vs. µM ranges) be resolved?

  • Experimental reconciliation :

  • Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
  • Control compounds : Include reference inhibitors (e.g., Erlotinib for EGFR) to calibrate activity .
  • Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies optimize pharmacokinetic properties (e.g., metabolic stability)?

  • Metabolic profiling :

  • Liver microsome assays : Identify major metabolites (e.g., CYP3A4-mediated demethylation) using LC-MS/MS .
  • Prodrug design : Mask polar groups (e.g., esterify methoxy groups) to enhance oral bioavailability .
    • Plasma stability : Test in PBS (pH 7.4) and serum (37°C) to assess hydrolysis susceptibility .

Q. How can computational models predict off-target interactions?

  • In silico approaches :

  • Pharmacophore modeling : Map electrostatic and hydrophobic features to screen for off-targets (e.g., hERG channel inhibition) .
  • Molecular dynamics simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability (e.g., RMSD < 2 Å) .

Data Contradiction Analysis

Q. How to address discrepancies in reported anticancer efficacy across studies?

  • Root cause analysis :

  • Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may show differential sensitivity due to receptor expression .
  • Assay conditions : Varying serum concentrations (5% vs. 10% FBS) can alter proliferation rates and IC₅₀ values .
    • Mitigation : Use standardized protocols (e.g., NCI-60 panel) and report full experimental conditions .

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